
N-Fmoc-N-pentyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Fmoc-N-pentyl-glycine” is a compound that involves the Fmoc (9-fluorenylmethoxycarbonyl) group. The Fmoc group is a base-labile protecting group used in organic synthesis . It is known for its inherent hydrophobicity and aromaticity, which can promote building block association .
Synthesis Analysis
The synthesis of Fmoc-modified amino acids and peptides often involves the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group has been integrated into current synthesis methods, allowing for very rapid and highly efficient synthesis of peptides . In one study, the chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of a core-shell structure was performed to determine the amount of active amino groups .Molecular Structure Analysis
The molecular structure of Fmoc-modified compounds is influenced by the Fmoc group’s inherent hydrophobicity and aromaticity . The single crystal structure of two gelators (FmocF and FmocY) has been determined and compared to the fiber X-ray diffraction data .Chemical Reactions Analysis
The Fmoc group is known for its base-labile properties, which means it can be removed under basic conditions . In the context of peptide synthesis, the Fmoc group can be removed to expose the amino group for peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Fmoc-N-pentyl-glycine” are influenced by the Fmoc group. The Fmoc group contributes to the compound’s hydrophobicity and aromaticity . The compound has a molar mass of 367.44 g/mol .科学的研究の応用
- Application : It serves as a building block for creating stapled peptides through a ring-closing metathesis reaction. Stapled peptides have enhanced stability and cell permeability, making them valuable for drug development and studying protein-protein interactions .
- Application : Incorporating this amino acid into peptide-based materials allows for controlled drug release, tissue engineering scaffolds, and targeted drug delivery systems .
- Application : N-Fmoc-N-pentyl-glycine-containing peptides can be engineered to exhibit specific optical properties, such as fluorescence, which is useful for biosensing, imaging, and diagnostics .
- Application : Modified electrodes with this amino acid can be used in electrochemical sensors and catalytic systems for detecting analytes or promoting chemical reactions .
- Application : N-Fmoc-N-pentyl-glycine can be attached to surfaces to improve biocompatibility, cell adhesion, and protein binding, making it relevant for tissue engineering and biosensors .
Peptide Synthesis and Stapled Peptides
Biomedical Materials and Drug Delivery
Optical and Photochemical Applications
Electrochemical Sensors and Catalysis
Surface Modification and Biomaterial Interfaces
Peptide-Based Nanomaterials
作用機序
Target of Action
The primary target of N-Fmoc-N-pentyl-glycine is the amine group of amino acids . The compound acts as a protecting group for the amine, particularly at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
N-Fmoc-N-pentyl-glycine interacts with its target by forming a carbamate . This interaction is facilitated by the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway affected by N-Fmoc-N-pentyl-glycine is the peptide synthesis pathway . The compound plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The use of N-Fmoc-N-pentyl-glycine allows for the synthesis of peptides of significant size and complexity .
Result of Action
The result of the action of N-Fmoc-N-pentyl-glycine is the protection of the amine group during peptide synthesis . This protection allows for the formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine .
Action Environment
The action of N-Fmoc-N-pentyl-glycine is influenced by the chemical environment in which it is used. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the compound’s fluorescence properties, which are influenced by the fluorenyl group, can be used for spectrophotometrically monitoring coupling and deprotection reactions .
将来の方向性
The Fmoc group continues to be a valuable resource for research in the post-genomic world due to its beneficial attributes . The development and use of this Na-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are ongoing . The future of peptide-based drugs is also a promising direction .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pentyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-8-13-23(14-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBKILCXFHHPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-N-pentyl-glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

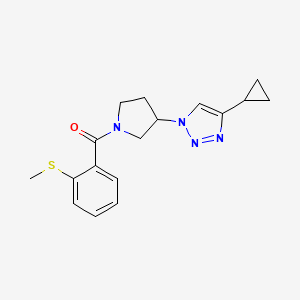
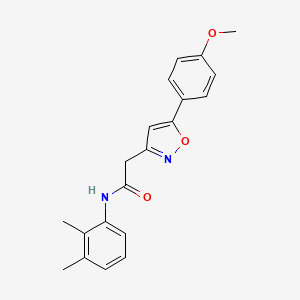
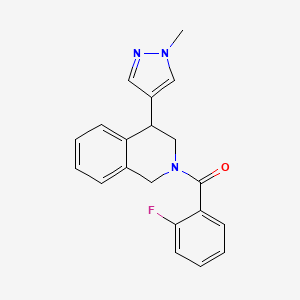
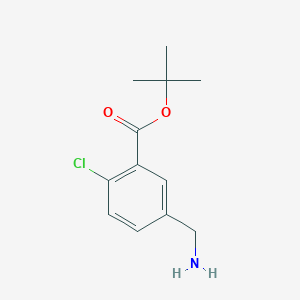
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2459814.png)
![3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate](/img/structure/B2459815.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2459819.png)
![N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459824.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2459826.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)
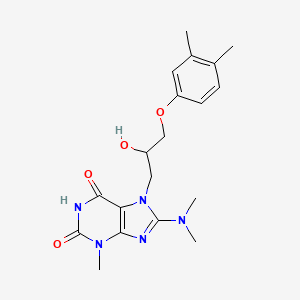
![3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459830.png)
